molecular formula C15H17F3N4O2 B2720284 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide CAS No. 2034267-10-0

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2720284
CAS No.: 2034267-10-0
M. Wt: 342.322
InChI Key: DSOQZFAWWCWBAE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by its unique structural features, including a triazole ring, a trifluoromethoxy group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an alkyne with an azide under copper(I) catalysis to form the 1,2,3-triazole ring.

  • Attachment of the Triazole to the Butan-2-yl Group: : The triazole ring is then attached to a butan-2-yl group through a nucleophilic substitution reaction, where the triazole acts as a nucleophile.

  • Introduction of the Trifluoromethoxy Group: : The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction on a benzene ring, which is then coupled with the previously synthesized intermediate.

  • Formation of the Benzamide: : Finally, the benzene ring with the trifluoromethoxy group is converted into a benzamide through an amide bond formation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties may enhance the efficacy and stability of these products.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-nitrobenzamide: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(trifluoromethoxy)benzamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent. This makes it distinct from similar compounds with different substituents on the benzene ring.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-10(2)13(9-22-19-7-8-20-22)21-14(23)11-3-5-12(6-4-11)24-15(16,17)18/h3-8,10,13H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOQZFAWWCWBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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